molecular formula C11H13NO6 B171050 4,5-Diethoxy-2-nitrobenzoic acid CAS No. 103796-34-5

4,5-Diethoxy-2-nitrobenzoic acid

Cat. No. B171050
M. Wt: 255.22 g/mol
InChI Key: FULLWXSFKCFUCD-UHFFFAOYSA-N
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Description

4,5-Diethoxy-2-nitrobenzoic acid is a nitroaromatic compound . It has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .


Synthesis Analysis

The synthesis of 4,5-Diethoxy-2-nitrobenzoic acid has been reported in various studies . For instance, it was used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide .


Molecular Structure Analysis

The molecular formula of 4,5-Diethoxy-2-nitrobenzoic acid is C9H9NO6 . It has an average mass of 227.171 Da and a monoisotopic mass of 227.042984 Da .


Chemical Reactions Analysis

4,5-Diethoxy-2-nitrobenzoic acid has been used in various chemical reactions. For example, it reacts with organotin oxides/halides to yield the organotin carboxylates in anhydrous toluene . The resulting triorganotin carboxylates are one-dimensional polymers that are solid with trigonal bipyramidal geometry, while in solution, they are tetrahedral .


Physical And Chemical Properties Analysis

4,5-Diethoxy-2-nitrobenzoic acid has a melting point of 195-197 °C . It is insoluble in water but soluble in DMSO and methanol . It also has solubility in hot 1mol/L NaOH .

Scientific Research Applications

Biochemical Analysis

4,5-Diethoxy-2-nitrobenzoic acid is related to compounds used in biochemical analysis. For instance, 5,5′-dithiobis(2-nitrobenzoic acid), a water-soluble aromatic disulfide, has been used for determining sulfhydryl groups in biological materials, as it reacts with blood to evidence disulfide bond splitting by reduced heme (Ellman, 1959).

Chemical Properties and Kinetics

The nitrobenzoic derivatives, including 4-nitrobenzoic acid and its variants, are significant in chemistry due to their unique thermal and kinetic properties. These compounds have distinct melting points and show interesting phase transformations in the solid state, which are important for understanding their behavior in various chemical processes (Crisan et al., 2018).

Solubility and Transfer Studies

Studies have been conducted on the solubility and transfer of nitrobenzoic acid derivatives in different solvents. These investigations provide insights into the solubility behavior of these compounds, which is crucial for applications in solution chemistry and pharmaceutical formulation (Hart et al., 2015).

Heterocyclic Synthesis

4,5-Diethoxy-2-nitrobenzoic acid is structurally similar to compounds used in the synthesis of heterocyclic compounds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been a key building block in the synthesis of various nitrogenous heterocycles, significant in drug discovery (Křupková et al., 2013).

Pharmaceutical Research

Related nitrobenzoic acid derivatives have been explored for their potential pharmaceutical applications. For instance, studies on the crystal structures and physico-chemical properties of metal complexes with nitrobenzoic acid derivatives have shown anticonvulsant activities, highlighting their potential in medicinal chemistry (D'angelo et al., 2008).

Enzyme Assays

Compounds related to 4,5-Diethoxy-2-nitrobenzoic acid have been used in enzyme assays. Specifically, 2,4-Dinitrobenzenesulfonyl fluoresceins have served as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays, indicating the utility of nitrobenzoic acid derivatives in biochemical research (Maeda et al., 2005).

Toxicity and Structure Studies

Research on ethanolamine nitro/chloronitrobenzoates, which are structurally related to 4,5-Diethoxy-2-nitrobenzoic acid, has provided insights into their toxicity and structural properties. This is critical for understanding the safety profile of such compounds in potential pharmaceutical applications (Crisan et al., 2017).

Glutathione Determination

Methods for determining glutathione in tissues have utilized compounds similar to 4,5-Diethoxy-2-nitrobenzoic acid. The colorimetric micromethod using 5,5'-dithiobis-(2-nitrobenzoic acid) highlights the relevance of such compounds in analytical biochemistry (Owens & Belcher, 1965).

Liquid Chromatography

In the field of liquid chromatography, compounds like 4-nitrobenzoic acid have been used as internal standards, demonstrating their importance in analytical methodologies (Draganac et al., 1980).

Safety And Hazards

The compound is classified as an eye irritant (category 2), skin irritant (category 2), and can cause specific target organ toxicity upon single exposure (category 3) affecting the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,5-diethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULLWXSFKCFUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470515
Record name 4,5-DIETHOXY-2-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diethoxy-2-nitrobenzoic acid

CAS RN

103796-34-5
Record name 4,5-DIETHOXY-2-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kitamura, A Owensby, D Wall, DW Wolan - Cell Chemical Biology, 2018 - cell.com
As resistance to antibiotics increases, the exploration of new targets and strategies to combat pathogenic bacteria becomes more urgent. Ideal protein targets are required for viability …
Number of citations: 39 www.cell.com

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